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Sitagliptin FP Impurity D

Impurity Profiling Structural Elucidation Regioisomer Separation

Sitagliptin FP Impurity D (CAS 1253056-18-6), chemically designated as (2E)-1-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one, is also known as 3-Desamino-2,3-dehydrositagliptin and the USP Sitagliptin Phenylcrotonyl Analog. With a molecular formula of C16H12F6N4O and a molecular weight of 390.28 g/mol, this compound is a recognized degradation-related impurity (DRI) and process-related impurity of the antidiabetic drug sitagliptin.

Molecular Formula C16H12F6N4O
Molecular Weight 390.28 g/mol
Cat. No. B8233145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitagliptin FP Impurity D
Molecular FormulaC16H12F6N4O
Molecular Weight390.28 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F
InChIInChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2
InChIKeyQSSHJJFVCWMIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sitagliptin FP Impurity D (CAS 1253056-18-6): Regulatory Profile and Core Identity as a Pharmacopoeial Reference Standard


Sitagliptin FP Impurity D (CAS 1253056-18-6), chemically designated as (2E)-1-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one, is also known as 3-Desamino-2,3-dehydrositagliptin and the USP Sitagliptin Phenylcrotonyl Analog . With a molecular formula of C16H12F6N4O and a molecular weight of 390.28 g/mol, this compound is a recognized degradation-related impurity (DRI) and process-related impurity of the antidiabetic drug sitagliptin [1]. It is a specified impurity in both the United States Pharmacopeia (USP) monograph for sitagliptin tablets and the European Pharmacopoeia (EP) as Sitagliptin Tablets EP Impurity FP-D, and is officially listed with a limit of not more than (NMT) 0.2% [1][2].

Why Sitagliptin FP Impurity D Cannot Be Replaced by Generic Impurity Standards in Regulated Analysis


In-class sitagliptin impurities, particularly the structurally isomeric 3-Desamino-3,4-dehydrositagliptin (Sitagliptin FP Impurity C, Styrylacetyl Analog), share an identical molecular formula (C16H12F6N4O) and molecular weight (390.28 g/mol) with Sitagliptin FP Impurity D, making them difficult to resolve without a highly specific analytical method [1]. The USP has formally acknowledged that the relative retention times (RRT) and relative response factors (RRF) for these two analogs were historically inverted in the monograph, highlighting the risk of misidentification when using non-pharmacopoeial or unvalidated standards [2]. This co-elution risk and the distinct regulatory acceptance criteria for each impurity preclude generic substitution in GMP quality control, ANDA filings, or stability studies where precise identification and quantification are mandated.

Quantitative Differentiation Evidence for Sitagliptin FP Impurity D Against Closest Analogs


Regioisomeric Differentiation: 2,3-Dehydro vs. 3,4-Dehydro Positional Isomer

Sitagliptin FP Impurity D is the 2,3-dehydro (allylbenzene-type) regioisomer, whereas its closest analog, Sitagliptin FP Impurity C (Styrylacetyl Analog), is the 3,4-dehydro (styryl-type) regioisomer [1]. The ACS Omega study demonstrated that compound 9 (FP Impurity D) is prone to regio-isomerization to compound 10 (FP Impurity C) under reaction conditions, and the two compounds have similar physico-chemical properties that make complete separation by column chromatography difficult [1]. This necessitates the use of an authenticated standard for accurate peak assignment.

Impurity Profiling Structural Elucidation Regioisomer Separation

Synthetic Yield and Route Efficiency: Three-Step Gram-Scale Preparation

The ACS Omega study presents a novel three-step synthetic route for FP Impurity D (compound 9) starting from 1-bromo-2,4,5-trifluorobenzene, achieving the title compound in 68–76% yield in the final amide coupling step and an overall three-step yield of 57–64% on a gram scale [1]. The key intermediate, methyl (E)-4-(2,4,5-trifluorophenyl)but-2-enoate (12), was obtained in 91% yield on a 17 g scale via cobalt-catalyzed cross-coupling [1]. This route is distinct from prior methods that started from sitagliptin or late-stage intermediates and provides a scalable, high-yielding access to the pure impurity standard.

Impurity Synthesis Reference Standard Preparation Process Chemistry

USP Pharmacopoeial Specification: NMT 0.2% Limit as a Specified Impurity

The United States Pharmacopeia monograph for sitagliptin tablets lists both the phenylcrotonyl analog (FP Impurity D) and the styrylacetyl analog (FP Impurity C) as specified impurities, each with a limit of NMT 0.2% [1]. The USP has formally recognized that the RRT and RRF values for these two impurities were inverted in the current monograph and is undergoing revision to correct the elution order [2]. This regulatory action underscores the critical need for correctly identified, pure reference standards of each individual impurity to ensure accurate quantification in batch release and stability testing.

Pharmacopoeial Compliance Regulatory Acceptance Criteria Quality Control

Degradation-Related Impurity Classification and Stability-Indicating Significance

Sitagliptin FP Impurity D (alkene impurity 9) is classified as a degradation-related impurity (DRI) formed via acid-catalyzed elimination of the amine during the hydrogenolysis reaction step, and also occurs as a degradation product under storage conditions [1]. In forced degradation studies, acid hydrolysis and H2O2 oxidation yielded significant degradants for sitagliptin, with enamine and alkene impurities being prominent degradation products identified by LC-MS and NMR characterization [2]. This contrasts with process-related impurities that arise solely from side reactions during synthesis and may not be stability-indicating.

Forced Degradation Stability Studies Degradation Pathway

Cross-Pharmacopoeia Recognition: USP Phenylcrotonyl Analog and EP Impurity FP-D

Sitagliptin FP Impurity D is recognized under multiple pharmacopoeial designations: USP Sitagliptin Phenylcrotonyl Analog and EP Sitagliptin Tablets Impurity FP-D [1]. This dual recognition is significant because while many sitagliptin impurities are listed in only one pharmacopoeia, FP Impurity D appears in both the USP and EP monographs. This cross-compendial status makes it a critical reference standard for laboratories serving markets that require compliance with both USP and EP specifications, particularly for global ANDA and DMF filings.

Multi-Compendial Compliance USP/EP Harmonization Reference Standard Traceability

Critical Chromatographic Selectivity: Separation Factor from the 3,4-Dehydro Isomer

The ACS Omega study demonstrated that under the optimal coupling conditions using EDC/NMM in DMF, the selectivity ratio (9/10 ratio, where 9 is FP Impurity D and 10 is FP Impurity C) reached 30.4, while the acid activation approach using oxalyl chloride in THF achieved a ratio of 30.8 [1]. Despite these improved synthetic selectivities, the two compounds remain extremely difficult to separate completely by column chromatography due to their similar physico-chemical properties [1]. This inherent difficulty in chromatographic resolution underscores the necessity of using an analytically pure, well-characterized reference standard of FP Impurity D for unambiguous peak identification in HPLC system suitability testing.

HPLC Method Validation Peak Purity System Suitability

Optimal Application Scenarios for Sitagliptin FP Impurity D Based on Quantitative Differentiation Evidence


USP/EP Compendial Batch Release Testing of Sitagliptin Tablets

FP Impurity D serves as the specified reference standard for the Sitagliptin Phenylcrotonyl Analog peak in the USP Organic Impurities procedure. Given the documented inversion of RRT/RRF values between FP Impurity D and FP Impurity C in the USP monograph [1], use of an authenticated FP Impurity D standard is essential for correct peak assignment and accurate quantification against the NMT 0.2% acceptance criterion. This is the primary use case for quality control laboratories performing compendial release testing.

Development and Validation of Stability-Indicating HPLC Methods

As a degradation-related impurity (DRI) formed under acid-catalyzed conditions and during storage [2], FP Impurity D is a required marker in stability-indicating method validation per ICH Q2(R1). Forced degradation studies have confirmed that acid hydrolysis produces significant degradants including alkene impurities [3]. Including FP Impurity D as a reference marker in method development ensures that the analytical method can detect and quantify this critical degradation product, supporting regulatory filings for ANDA and NDA submissions.

Synthetic Route Development and Process Control for Generic Sitagliptin API

The ACS Omega three-step synthetic route demonstrates that FP Impurity D can be reliably prepared in 57–64% overall yield from simple, commercially available starting materials [2]. This route enables API manufacturers to produce in-house reference standards for process control, eliminating dependence on expensive pharmacopoeial standards for routine in-process monitoring. The documented sensitivity of compound 9 to regio-isomerization under reaction conditions [2] also provides critical process understanding for minimizing this impurity during API manufacture.

Global Regulatory Dossier Preparation Requiring Multi-Compendial Compliance

For generic pharmaceutical companies filing in both ICH and non-ICH regions, FP Impurity D's dual recognition as USP Sitagliptin Phenylcrotonyl Analog and EP Sitagliptin Tablets Impurity FP-D [4] streamlines dossier preparation. A single, well-characterized reference standard can support analytical data packages for multiple regulatory agencies, reducing the qualification burden compared to sourcing separate standards for each pharmacopoeia.

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